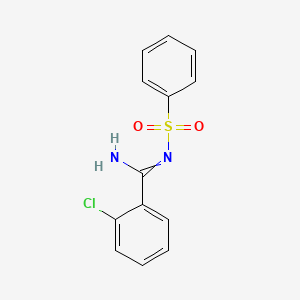

N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(bencensulfonil)-2-clorobenceno-1-carboximida es un compuesto orgánico que pertenece a la clase de las bencensulfonamidas. Este compuesto se caracteriza por la presencia de un grupo bencensulfonil unido a una unidad de 2-clorobenceno-1-carboximida

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(bencensulfonil)-2-clorobenceno-1-carboximida generalmente implica la reacción de cloruro de bencensulfonilo con 2-clorobenceno-1-carboximida en condiciones controladas. La reacción se lleva a cabo generalmente en presencia de una base como la trietilamina para facilitar la formación del enlace sulfonamida. La mezcla de reacción se refluye entonces, y el producto se aísla por cristalización .

Métodos de producción industrial

En un entorno industrial, la producción de N-(bencensulfonil)-2-clorobenceno-1-carboximida puede implicar reacciones en lote a gran escala utilizando reactivos y condiciones similares a las de la síntesis de laboratorio. El proceso está optimizado para obtener rendimientos y pureza más altos, y a menudo implica pasos de purificación adicionales como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(bencensulfonil)-2-clorobenceno-1-carboximida experimenta diversas reacciones químicas, incluyendo:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos.

Oxidación y reducción: El grupo sulfonamida puede sufrir oxidación para formar ácidos sulfónicos o reducción para formar sulfinamidas.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento con otros compuestos aromáticos para formar estructuras más complejas.

Reactivos y condiciones comunes

Sustitución nucleófila: Los reactivos comunes incluyen hidróxido de sodio o hidróxido de potasio en soluciones acuosas o alcohólicas.

Oxidación: Se utilizan reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Productos principales

Sustitución: Los productos incluyen varias bencensulfonamidas sustituidas.

Oxidación: Los productos incluyen ácidos bencensulfónicos.

Reducción: Los productos incluyen bencensulfinamidas.

Aplicaciones Científicas De Investigación

N-(bencensulfonil)-2-clorobenceno-1-carboximida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica para la preparación de moléculas más complejas.

Industria: Utilizado en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de N-(bencensulfonil)-2-clorobenceno-1-carboximida implica su interacción con dianas moleculares específicas, como las enzimas. Por ejemplo, puede inhibir las enzimas anhidrasa carbónica uniéndose al sitio activo y bloqueando la actividad de la enzima. Esta inhibición puede conducir a una disminución en la proliferación de células cancerosas o el crecimiento de bacterias .

Comparación Con Compuestos Similares

Compuestos similares

- N-(bencensulfonil)-2-clorobenceno-1-carboxamida

- N-(bencensulfonil)-2-clorobenceno-1-sulfonamida

- N-(bencensulfonil)-2-clorobenceno-1-tioamida

Unicidad

N-(bencensulfonil)-2-clorobenceno-1-carboximida es única debido a su configuración estructural específica, que imparte una reactividad química y una actividad biológica distintas. Su capacidad para inhibir las enzimas anhidrasa carbónica lo diferencia de otros compuestos similares, lo que lo convierte en un valioso candidato para futuras investigaciones en química medicinal .

Actividad Biológica

N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide, a compound belonging to the class of benzenesulfonamides, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid derivatives with benzenesulfonyl chlorides. This reaction is often facilitated by base-promoted conditions, leading to high yields of the desired sulfonamide product. The structure of this compound can be represented as follows:

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study reported that derivatives of benzenesulfonamides, including this compound, demonstrated activity against various bacterial strains. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against E. coli and S. aureus .

| Compound | MIC against E. coli | MIC against S. aureus |

|---|---|---|

| 4d | 6.72 mg/mL | - |

| 4h | - | 6.63 mg/mL |

| 4a | 6.67 mg/mL | 6.45 mg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. In vivo experiments indicated that related sulfonamide compounds significantly inhibited carrageenan-induced paw edema in rats, showcasing anti-inflammatory effects with percentages of inhibition reaching up to 94% at specific time intervals .

Antioxidant Activity

Research has also indicated that this compound possesses antioxidant properties, which are essential for mitigating oxidative stress associated with various diseases . The ability to scavenge free radicals contributes to its potential therapeutic benefits.

Case Studies and Research Findings

A comprehensive review of the literature reveals various studies focusing on the biological activities of benzenesulfonamide derivatives:

- Antimicrobial Efficacy : A series of experiments demonstrated that modifications in the sulfonamide structure could enhance antimicrobial activity against resistant strains .

- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in cell cultures exposed to neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases .

- COX-2 Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways .

Propiedades

Fórmula molecular |

C13H11ClN2O2S |

|---|---|

Peso molecular |

294.76 g/mol |

Nombre IUPAC |

N'-(benzenesulfonyl)-2-chlorobenzenecarboximidamide |

InChI |

InChI=1S/C13H11ClN2O2S/c14-12-9-5-4-8-11(12)13(15)16-19(17,18)10-6-2-1-3-7-10/h1-9H,(H2,15,16) |

Clave InChI |

YISVIKOTBAHCGS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2Cl)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.